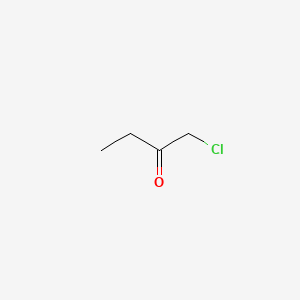

1-Chlorobutan-2-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chlorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-2-4(6)3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALRHBLMAVGWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210597 | |

| Record name | 1-Chlorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-27-3 | |

| Record name | 1-Chloro-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl ethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chlorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMETHYL ETHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD54LP92WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Chlorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorobutan-2-one, also known as chloromethyl ethyl ketone, is a halogenated ketone of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Its reactivity is primarily dictated by the presence of both a carbonyl group and a chlorine atom on the alpha-carbon, making it a versatile building block for a variety of chemical transformations. This guide provides a comprehensive overview of the key physicochemical properties of this compound, complete with experimental protocols and a visual representation of a typical synthetic workflow.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇ClO | [1] |

| Molecular Weight | 106.55 g/mol | [1] |

| Boiling Point | 137-138 °C at 760 mmHg | [1] |

| Density | Approximately 1.08 g/cm³ | [1] |

| Appearance | Colorless to pale yellow liquid | |

| CAS Number | 616-27-3 | [1] |

| IUPAC Name | This compound | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are representative of standard laboratory practices.

Determination of Boiling Point

The boiling point of a liquid is a crucial physical constant for its identification and characterization of its purity.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.[2][3]

Apparatus:

-

Distillation flask (Round-bottom flask)

-

Condenser

-

Thermometer

-

Heating mantle or Bunsen burner

-

Boiling chips

-

Collection beaker

-

Clamps and stand

Procedure:

-

Assemble the distillation apparatus as shown in the diagram below. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure accurate measurement of the vapor temperature.

-

Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.

-

The boiling point is the constant temperature at which the liquid is actively boiling and the condensate is dripping into the collection beaker.[4] Record this steady temperature.

-

It is important to note that the observed boiling point may need to be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Determination of Density

Density is a fundamental physical property that can be used to assess the purity of a substance.

Principle: Density is defined as the mass of a substance per unit volume. For liquids, this is typically measured using a pycnometer or a hydrometer.[5][6] The gravimetric method using a pycnometer is described here for its high accuracy.[7][8]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring any excess water is expelled through the capillary.

-

Place the filled pycnometer in a constant temperature water bath to allow it to equilibrate.

-

Remove the pycnometer, carefully dry the outside, and weigh it. Record the mass (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound at the same temperature, insert the stopper, and weigh it. Record the mass (m₃).

-

The density of this compound can then be calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Synthesis and Purification Workflow

The following diagram illustrates a typical laboratory-scale synthesis and purification workflow for this compound. The synthesis is based on the alpha-chlorination of butan-2-one.

Spectral Data Interpretation

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy of this compound is expected to show characteristic signals for the ethyl group protons and the protons on the chloromethyl group. The integration of these signals will correspond to the number of protons in each environment, and the splitting patterns will provide information about adjacent protons.

-

¹³C NMR spectroscopy will show distinct peaks for the four carbon atoms in the molecule, with their chemical shifts being influenced by the neighboring functional groups (carbonyl and chlorine).

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separating this compound from a mixture and for determining its molecular weight and fragmentation pattern.[1] The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragment ions.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound will be characterized by a strong absorption band in the region of 1715-1730 cm⁻¹, which is typical for the C=O stretching vibration of a ketone. Another significant absorption will be observed for the C-Cl stretching vibration.

-

References

- 1. Chloromethyl ethyl ketone | C4H7ClO | CID 69219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. mt.com [mt.com]

- 6. youtube.com [youtube.com]

- 7. mt.com [mt.com]

- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

1-Chlorobutan-2-one CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chlorobutan-2-one (CAS No: 616-27-3), a halogenated ketone of significant interest in organic synthesis and as a potential building block in drug discovery. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its characteristic reactivity, including the Favorskii rearrangement. Spectroscopic data for characterization, along with essential safety and handling information, are also presented.

Chemical Identity and Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 616-27-3 | [1] |

| Molecular Formula | C₄H₇ClO | [1] |

| Molecular Weight | 106.55 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Chloromethyl ethyl ketone, 1-Chloro-2-butanone | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 137-138 °C at 760 mmHg | [2] |

| Density | 1.093 g/cm³ | |

| Solubility | Soluble in most organic solvents. |

Molecular Structure

The molecular structure of this compound consists of a four-carbon chain with a ketone functional group at the second carbon and a chlorine atom at the first carbon.

Canonical SMILES: CCC(=O)CCl[1]

InChI: InChI=1S/C4H7ClO/c1-2-4(6)3-5/h2-3H2,1H3[1]

Experimental Protocol: Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from butan-2-one.

Materials:

-

Butan-2-one

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve butan-2-one in dichloromethane.

-

Cool the flask in an ice bath.

-

Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the structure and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the ethyl group and the chloromethyl group. The methylene protons adjacent to the carbonyl group will be deshielded, as will the protons on the carbon bearing the chlorine atom.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in different chemical environments. The carbonyl carbon will appear at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1720-1740 cm⁻¹. Another significant peak will be observed for the C-Cl stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Common fragmentation patterns include the loss of a chlorine radical and alpha-cleavage adjacent to the carbonyl group.[3][4]

Chemical Reactivity and Signaling Pathways

As an α-halo ketone, this compound is a versatile intermediate in organic synthesis. It is susceptible to nucleophilic substitution at the carbon bearing the chlorine atom and can also undergo reactions at the carbonyl group.

A particularly important reaction of α-halo ketones is the Favorskii rearrangement . When treated with a base, such as an alkoxide, this compound can rearrange to form a carboxylic acid ester. This reaction proceeds through a cyclopropanone intermediate.

Below is a diagram illustrating the Favorskii rearrangement of this compound with sodium methoxide.

Caption: Favorskii rearrangement of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is flammable and can cause skin and eye irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable reagent in organic synthesis, offering a gateway to a variety of molecular scaffolds through its dual reactivity as a ketone and an alkyl halide. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

References

A Technical Guide to the Laboratory Synthesis of 1-Chlorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the laboratory-scale synthesis of 1-chlorobutan-2-one, a valuable chemical intermediate. The primary focus is on the α-chlorination of butan-2-one, a common and effective method for this transformation. This guide includes a detailed reaction mechanism, a representative experimental protocol, quantitative data, and process visualizations to support researchers in a laboratory setting.

Synthesis Pathway Overview

The most direct route for the synthesis of this compound is the α-chlorination of butan-2-one (also known as methyl ethyl ketone, MEK). This reaction places a chlorine atom on the carbon adjacent (the α-carbon) to the carbonyl group. The reaction typically proceeds via an enol or enolate intermediate.[1][2] For selective monochlorination at the less substituted α-carbon (the methyl group), acid-catalyzed conditions are often employed.[2]

Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[2] The use of sulfuryl chloride in an inert solvent is a well-established method for the α-chlorination of ketones.

Reaction Mechanism: Acid-Catalyzed Chlorination

The α-halogenation of ketones in the presence of an acid catalyst involves the formation of an enol intermediate.[2] The process can be described in three main steps:

-

Tautomerization (Enol Formation): The ketone is protonated at the carbonyl oxygen by an acid catalyst. A base (such as the solvent or the conjugate base of the acid) then removes a proton from the α-carbon to form the enol tautomer.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic chlorine source (e.g., Cl₂ or a polarized equivalent from SO₂Cl₂).[2] This step forms a new carbon-chlorine bond at the α-position and generates a protonated carbonyl intermediate.

-

Deprotonation: A base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and the acid catalyst, yielding the final product, this compound.

Caption: Acid-catalyzed α-chlorination mechanism of butan-2-one.

Experimental Protocol: Chlorination using Sulfuryl Chloride

This section details a representative laboratory procedure for the synthesis of this compound from butan-2-one using sulfuryl chloride.

Materials and Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser with a gas outlet/scrubber (to handle HCl and SO₂ off-gassing)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser. Place the flask in an ice-water bath.

-

Reagent Preparation: Charge the flask with butan-2-one (7.21 g, 0.10 mol) and 50 mL of dichloromethane (CH₂Cl₂). Begin stirring.

-

Addition of Chlorinating Agent: Add sulfuryl chloride (13.5 g, 8.1 mL, 0.10 mol) to the dropping funnel. Add the sulfuryl chloride dropwise to the stirred butan-2-one solution over 30-45 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction will evolve HCl and SO₂ gas, which should be directed to a suitable scrubber (e.g., a sodium hydroxide solution).

-

Workup - Quenching: Slowly and carefully pour the reaction mixture into 100 mL of a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid and unreacted sulfuryl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data for the described protocol.

| Compound | Role | Molar Mass ( g/mol ) | Amount (g) | Volume (mL) | Moles (mol) | Molar Ratio |

| Butan-2-one | Starting Material | 72.11 | 7.21 | 8.96 | 0.10 | 1.0 |

| Sulfuryl Chloride | Chlorinating Agent | 134.97 | 13.50 | 8.10 | 0.10 | 1.0 |

| Dichloromethane | Solvent | 84.93 | - | 50 | - | - |

| This compound | Product | 106.55 | ~8.0 (at 75% yield) | ~7.2 | ~0.075 | - |

Experimental Workflow Visualization

The logical flow of the experimental procedure is outlined below.

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Considerations

-

Sulfuryl Chloride (SO₂Cl₂): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen. Minimize exposure and handle in a fume hood.

-

This compound: A lachrymator and is toxic. Avoid inhalation and skin contact.

-

Off-gassing: The reaction produces toxic gases (HCl and SO₂). Ensure the reaction apparatus is properly vented to a scrubber system.

This guide provides a foundational protocol for the synthesis of this compound. Researchers should always conduct a thorough literature search and risk assessment before performing any chemical synthesis. Adjustments to scale, reaction time, and purification methods may be necessary to optimize for specific laboratory conditions and desired purity.

References

Reactivity profile of alpha-chloroketones.

An In-depth Technical Guide to the Reactivity Profile of Alpha-Chloroketones

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-chloroketones are a class of bifunctional organic compounds characterized by a ketone functional group and a chlorine atom on the adjacent (alpha) carbon. This unique structural arrangement confers a distinct reactivity profile, making them highly valuable and versatile intermediates in modern organic synthesis. The presence of two adjacent electrophilic centers—the carbonyl carbon and the halogen-bearing α-carbon—allows for a wide range of chemical transformations.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of α-chloroketones, with a focus on their utility in the synthesis of complex molecules, including heterocycles and pharmaceutical agents. Key reactions such as nucleophilic substitutions, the Favorskii rearrangement, and condensations with various nucleophiles are discussed in detail.

Synthesis of Alpha-Chloroketones

The preparation of α-chloroketones can be achieved through several synthetic routes, starting from readily available materials like ketones, alcohols, and carboxylic acid derivatives.

Key Synthetic Methods:

-

Direct Chlorination of Ketones: This is the most common method, involving the reaction of an enolizable ketone with a chlorinating agent. The reaction can be catalyzed by either acid or base.[2] Under acidic conditions, the reaction proceeds through an enol intermediate and typically yields the mono-chlorinated product at the more substituted α-carbon.[3] Common reagents include chlorine (Cl₂), N-chlorosuccinimide (NCS), and trichloroisocyanuric acid (TCCA).[4][5][6]

-

From Diazoketones: The Arndt-Eistert homologation provides a pathway where acyl chlorides react with diazomethane to form an α-diazoketone intermediate, which is then treated with HCl to yield the corresponding α-chloroketone.[7] This method is particularly useful for preparing chiral α-chloroketones.[7]

-

From Alcohols: Secondary alcohols can be directly converted to α-chloro ketones using reagents like trichloroisocyanuric acid (TCCA), which serves as both the oxidant and the chlorinating agent.[8]

-

From Esters: A one-carbon chain extension of esters can produce α-chloroketones. This involves reaction with dimethylsulfoxonium methylide followed by treatment with hydrogen chloride, offering a safer alternative to methods using diazomethane.[9]

Reactivity Profile

The reactivity of α-chloroketones is dominated by the interplay between the carbonyl group and the adjacent carbon-chlorine bond. The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond, making the α-carbon highly susceptible to nucleophilic attack.[10]

Nucleophilic Substitution (SN2)

Alpha-chloroketones are significantly more reactive towards SN2 reactions than their corresponding alkyl chlorides.[10] The adjacent carbonyl group stabilizes the transition state of the SN2 reaction, thereby lowering the activation energy.[11] This enhanced reactivity makes them excellent alkylating agents.

Favorskii Rearrangement

In the presence of a strong base (e.g., hydroxide, alkoxide), α-chloroketones with an acidic α'-hydrogen undergo the Favorskii rearrangement. The reaction proceeds through a cyclopropanone intermediate, which is then opened by the nucleophilic base to yield a rearranged carboxylic acid derivative (acid, ester, or amide).[12][13] For cyclic α-chloroketones, this reaction results in a characteristic ring contraction.[14][15]

Reactions with Heteroatomic Nucleophiles

The bifunctional nature of α-chloroketones makes them excellent precursors for synthesizing a wide variety of heterocyclic compounds.[10]

-

Nitrogen Nucleophiles (e.g., Amines, Thioureas): Reaction with primary amines typically yields α-aminoketones.[16] They are also key substrates in the Hantzsch thiazole synthesis, reacting with thioureas or thioamides to form thiazole rings.

-

Sulfur Nucleophiles (e.g., Thiols): Thiols readily react with α-chloroketones via SN2 displacement to form α-thio ketones (sulfides). The conjugate bases of thiols, thiolates, are particularly potent nucleophiles for this transformation.[17][18]

-

Oxygen Nucleophiles (e.g., Carboxylates): Salts of carboxylic acids react to give α-acyloxy ketones (esters), which can be subsequently hydrolyzed to α-hydroxyketones.[10]

Darzens Condensation

With carbon nucleophiles like enolates derived from α-haloesters, α-chloroketones can participate in the Darzens condensation. This reaction involves the initial formation of a new carbon-carbon bond followed by an intramolecular SN2 reaction to form an α,β-epoxy ketone (a glycidic ketone).[19][20]

Quantitative Data Summary

Quantitative analysis of reaction rates and yields highlights the unique reactivity of α-chloroketones.

Table 1: Relative SN2 Reaction Rates

| Substrate | Relative Rate (vs. n-Propyl chloride) | Reference |

| n-Propyl chloride | 1 | [11] |

| Chloroacetone (CH₃COCH₂Cl) | 35,000 | [11] |

This table illustrates the dramatic rate enhancement of SN2 reactions for α-chloroketones compared to simple alkyl chlorides, attributed to the electronic effect of the adjacent carbonyl group.

Table 2: Typical Yields for α-Chloroketone Synthesis

| Starting Material | Method | Chlorinating Agent | Typical Yield (%) | Reference(s) |

| Secondary Alcohols | Oxidative Chlorination | TCCA | 62 - 91% | [8] |

| Ketones | Direct Chlorination (Acidic) | NCS | High | [4] |

| Acyl Chlorides | via Diazoketone | HCl | 88 - 90% | [1] |

| Esters | Chain Extension | HCl (from ylide) | Good | [9] |

Experimental Protocols

Protocol: Synthesis of 2-Chloro-1-phenylethanone from 1-Phenylethanol

This protocol is adapted from the direct conversion method using TCCA.[8]

Materials:

-

1-Phenylethanol (1.0 mmol, 122 mg)

-

Trichloroisocyanuric acid (TCCA) (0.8 equiv., 0.8 mmol, 186 mg)

-

Methanol (MeOH) (1.0 equiv., 1.0 mmol, 40 µL)

-

Dichloromethane (DCM) (5 mL)

-

TEMPO (optional, see reference for specific cases)

Procedure:

-

To a solution of 1-phenylethanol in dichloromethane (5 mL) in a round-bottom flask, add methanol (1.0 equiv.).

-

Stir the solution at room temperature.

-

Add trichloroisocyanuric acid (0.8 equiv.) in one portion.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-5 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-chloro-1-phenylethanone.

-

Expected Yield: ~80-90%.

Protocol: Synthesis of an α-Anilinoketone

This protocol is a general procedure for the reaction of an α-chloroketone with an aniline derivative.[16]

Materials:

-

2-Chloro-1-phenylethanone (1.0 mmol, 155 mg)

-

Aniline (2.1 equiv., 2.1 mmol, 195 mg, 192 µL)

-

Sodium Iodide (NaI) (catalytic amount, ~0.1 mmol, 15 mg)

-

Ethanol (10 mL)

Procedure:

-

Dissolve the 2-chloro-1-phenylethanone and aniline in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of sodium iodide. The NaI facilitates the reaction by an in-situ Finkelstein reaction, transiently forming the more reactive α-iodoketone.[16]

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add water (20 mL) to the reaction mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2-anilino-1-phenylethanone.

-

Expected Yield: Typically high, >80%.

Conclusion

The reactivity profile of α-chloroketones is rich and multifaceted, governed by the synergistic effects of the carbonyl and chloro- substituents. Their enhanced susceptibility to nucleophilic attack and their propensity to undergo unique rearrangements like the Favorskii reaction make them powerful synthons. For professionals in drug development and medicinal chemistry, a thorough understanding of this reactivity is crucial for the rational design of synthetic routes to novel heterocyclic scaffolds and complex active pharmaceutical ingredients. The reliable synthetic protocols and predictable reactivity patterns ensure their continued importance as foundational building blocks in organic chemistry.

References

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonyl α-substitution reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to the Electrophilicity of the Alpha-Carbon in 1-Chlorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic nature of the alpha-carbon in 1-chlorobutan-2-one, a key structural motif in organic synthesis and medicinal chemistry. The heightened reactivity of this position is critical for the formation of new carbon-carbon and carbon-heteroatom bonds, making a thorough understanding of its electronic properties and reactivity essential for the design of novel synthetic methodologies and pharmacologically active agents.

Core Principles: Factors Influencing Alpha-Carbon Electrophilicity

The electrophilicity of the alpha-carbon in this compound is significantly influenced by the electronic effects of the adjacent carbonyl and chloro substituents. These effects synergistically increase the partial positive charge on the alpha-carbon, making it a prime target for nucleophilic attack.

-

Inductive Effect: Both the oxygen atom of the carbonyl group and the chlorine atom are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the alpha-carbon through the sigma bonds. This creates a significant electron deficiency at the alpha-carbon.

-

Resonance Effect: While the carbonyl group's primary influence on the alpha-carbon's electrophilicity is inductive, it's important to note that the carbonyl group itself is electrophilic and can undergo nucleophilic attack at the carbonyl carbon. The resonance stabilization of the carbonyl group does not directly diminish the electrophilicity of the alpha-carbon in the context of SN2 reactions.

-

Leaving Group Ability: The chloride ion is a good leaving group, which facilitates nucleophilic substitution reactions at the alpha-carbon. The stability of the departing chloride ion is a thermodynamic driving force for the reaction.

The interplay of these factors results in a highly activated alpha-carbon, predisposing this compound to undergo rapid nucleophilic substitution, typically via an SN2 mechanism.

An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical and physiological basis for the lachrymatory (tear-inducing) effects of alpha-haloketones. It covers the core molecular mechanisms, structure-activity relationships, and the established experimental protocols used to quantify and classify their irritant potential.

Introduction: The Chemistry of a Potent Irritant

Alpha-haloketones are a class of organic compounds characterized by a ketone functional group with a halogen atom (F, Cl, Br, I) attached to the adjacent, or "alpha," carbon. This unique structural arrangement makes them highly reactive alkylating agents.[1] While useful in organic synthesis, this reactivity is also the basis for their potent biological effects, most notably as powerful lachrymators.

Prominent examples used historically as chemical warfare or riot control agents include 2-chloroacetophenone (CN) and bromoacetone (BA).[2][3] Understanding the precise mechanism by which these compounds cause eye irritation is critical for developing protective measures, medical countermeasures, and novel non-lethal agents, as well as for designing pharmaceuticals that avoid unintentional irritant effects.

Molecular Mechanism of Action: TRPA1 Activation

The lachrymatory response to alpha-haloketones is primarily mediated by the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[4][5] TRPA1 is a non-selective cation channel expressed on the sensory nerve endings of nociceptors, particularly the trigeminal nerve, which innervates the cornea and conjunctiva.[6]

The core mechanism proceeds as follows:

-

Electrophilic Attack: Alpha-haloketones are potent electrophiles. The electron-withdrawing effect of the carbonyl group enhances the polarity of the adjacent carbon-halogen bond, making the alpha-carbon highly susceptible to nucleophilic attack.

-

Covalent Modification: As electrophiles, alpha-haloketones react with nucleophilic residues on the TRPA1 channel protein. Specifically, they form covalent bonds with the thiol groups of cysteine residues located within the cytoplasmic N-terminus of the channel.[6]

-

Channel Gating: This covalent modification induces a conformational change in the TRPA1 protein, causing the ion channel to open.

-

Neuronal Depolarization: The opening of the channel allows an influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron. This influx leads to depolarization of the cell membrane and the generation of an action potential.

-

Signal Transduction and Perception: The action potential propagates along the trigeminal nerve to the brainstem, where the signal is processed, resulting in the sensations of sharp pain, irritation, and burning.

-

Reflex Lacrimation: The brainstem, in turn, sends a parasympathetic signal to the lacrimal glands, triggering the production and release of tears in a protective reflex arc.

Structure-Activity Relationships (SAR)

The lachrymatory potency of alpha-haloketones is intrinsically linked to their chemical structure. The key determinants of activity are:

-

The Halogen: The reactivity of the carbon-halogen (C-X) bond is critical. A better leaving group enhances the alkylating potential of the molecule. Generally, the potency follows the trend: I > Br > Cl >> F .

-

The Carbonyl Environment: The ketone's structure influences reactivity. Steric hindrance near the alpha-carbon can decrease the rate of reaction with TRPA1's cysteine residues, thereby reducing potency.

-

Lipophilicity: The compound must be able to partition into and cross the corneal cell membranes to reach the sensory nerve endings where TRPA1 channels are located.

Quantitative Assessment of Lachrymatory Potency

Directly comparable, modern quantitative data such as EC₅₀ values for TRPA1 activation across a series of alpha-haloketones is not widely available in consolidated public literature. Historical data, often from military or occupational health studies, provides threshold concentrations for irritation or incapacitation.

| Compound | Chemical Formula | Common Name | Type of Value | Concentration | Notes |

| 2-Chloroacetophenone | C₈H₇ClO | CN | Intolerable Concentration | 31 mg/m³ | Intolerable to human volunteers after 3 minutes of exposure.[7] |

| 2-Chloroacetophenone | C₈H₇ClO | CN | Revised IDLH | 15 mg/m³ | Immediately Dangerous to Life or Health concentration based on acute human toxicity.[7] |

| Bromoacetone | C₃H₅BrO | BA | Lethal Concentration | 3.2 mg/m³ | Reported lethal dose for a 10-minute exposure.[1] |

| Bromoacetone | C₃H₅BrO | BA | General Description | Low Concentrations | Described as a "violent lachrymator" even at low concentrations.[1] |

Experimental Protocols for Evaluation

The evaluation of eye irritation potential has evolved significantly, moving towards a tiered testing strategy that prioritizes non-animal methods. An unknown compound is typically first evaluated using in vitro models, with in vivo testing reserved only for cases where regulatory requirements demand it and the data is inconclusive.

This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

-

Test System: A three-dimensional, organotypic model of the human corneal epithelium (e.g., MatTek EpiOcular™, SkinEthic™ HCE) cultured on a permeable insert. The model mimics the barrier and physiological properties of the human cornea.

-

Principle: The test measures the cytotoxicity of a chemical applied to the tissue model. Irritant chemicals damage the cells, leading to a decrease in cell viability.

-

Methodology:

-

Preparation: RhCE tissues are received and pre-incubated in culture medium.

-

Application: The test chemical (liquid or solid) is applied topically to the epithelial surface of the tissue model. Negative and positive controls are run in parallel.

-

Incubation: Tissues are exposed to the chemical for a defined period (e.g., 30 minutes for liquids).

-

Viability Assessment: After exposure, the tissues are rinsed and transferred to a solution containing the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells metabolize the yellow MTT into a purple formazan salt.

-

Measurement: The amount of formazan produced is quantified by measuring its optical density with a spectrophotometer.

-

-

Data Interpretation: Cell viability is expressed as a percentage relative to the negative control. If the mean tissue viability is greater than 60%, the chemical is considered a non-irritant (UN GHS No Category).

The BCOP assay is an organotypic model used to identify chemicals that are ocular corrosives or severe irritants.

-

Test System: Freshly isolated corneas from cattle, obtained as a by-product from abattoirs. The corneas are mounted in a specialized holder that creates anterior and posterior chambers.

-

Principle: The assay quantifies corneal damage by measuring two key parameters:

-

Opacity: The cloudiness of the cornea, measured by the amount of light that can pass through it.

-

Permeability: The integrity of the corneal epithelial barrier, measured by the amount of sodium fluorescein dye that leaks through the cornea.

-

-

Methodology:

-

Preparation: Bovine corneas are excised and mounted in holders. A baseline opacity reading is taken.

-

Application: The test chemical is applied to the epithelial surface (anterior chamber) for a defined exposure time (e.g., 10 minutes for liquids).

-

Post-Exposure: The cornea is rinsed, and a post-exposure opacity reading is taken.

-

Permeability Measurement: The anterior chamber is refilled with fresh medium, and the posterior chamber is filled with a sodium fluorescein solution. After incubation, the amount of fluorescein that has passed into the anterior chamber is measured with a spectrophotometer.

-

-

Data Interpretation: The opacity and permeability values are used to calculate an In Vitro Irritancy Score (IVIS). A substance with an IVIS greater than or equal to 55.1 is classified as a corrosive or severe irritant (UN GHS Category 1).

This is the historical standard for eye irritation testing and is now only used when alternative methods are not applicable or sufficient for regulatory classification.

-

Test System: Albino rabbits are typically used due to their large, unpigmented eyes and limited tear flow, which allows for a longer exposure duration.

-

Principle: Direct observation and scoring of ocular lesions following the application of a test substance to the eye.

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application: A specified amount of the test substance (e.g., 0.1 mL of liquid) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as an untreated control.

-

Observation: The eyes are examined for ocular reactions at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: Lesions of the cornea (opacity), iris (inflammation), and conjunctiva (redness, swelling, discharge) are scored according to a standardized system.

-

-

Data Interpretation: The scores for each observation point are used to calculate a mean score for each animal. The persistence and severity of the observed reactions determine the final classification of the substance as non-irritating, irritating, or severely irritating/corrosive.

Conclusion

Alpha-haloketones exert their potent lachrymatory effects through a well-defined molecular mechanism: the electrophilic, covalent activation of the TRPA1 ion channel on corneal sensory nerves. The structure of the alpha-haloketone directly influences its reactivity and, therefore, its irritant potency. The assessment of this hazard has shifted from a reliance on in vivo animal testing to a more ethical and scientifically nuanced tiered approach, where validated in vitro and ex vivo methods like the RhCE and BCOP assays are now the primary tools for hazard identification and classification. This modern framework provides robust, human-relevant data for researchers in chemical safety, drug development, and materials science.

References

- 1. Bromoacetone | C3H5BrO | CID 11715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromoacetone - Wikipedia [en.wikipedia.org]

- 3. Acetophenone, 2-chloro- [webbook.nist.gov]

- 4. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. CDC - Immediately Dangerous to Life or Health Concentrations (IDLH): alpha-Chloroacetophenone - NIOSH Publications and Products [medbox.iiab.me]

An In-depth Technical Guide to the Key Chemical Reactions of 1-Chlorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions involving 1-chlorobutan-2-one, a versatile bifunctional molecule incorporating both a ketone and a primary alkyl chloride. This unique structure allows for a diverse range of transformations, making it a valuable building block in organic synthesis. This document details key reaction classes, including nucleophilic substitution, elimination, reduction, and reactions with organometallic reagents, with a focus on providing practical experimental protocols and quantitative data to support laboratory research and development.

Nucleophilic Substitution Reactions

The primary chloride in this compound is susceptible to nucleophilic attack, primarily through an SN2 mechanism. The presence of the adjacent carbonyl group can influence the reaction rate and, in some cases, lead to subsequent reactions.

Substitution with Amines

Reaction with primary or secondary amines yields the corresponding 1-aminobutan-2-one derivatives. These reactions are typically carried out in a polar aprotic solvent.

Experimental Protocol: Synthesis of 1-(phenylamino)butan-2-one

To a solution of this compound (1.0 eq) in acetonitrile (0.2 M) is added aniline (1.1 eq) and potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | 1-(phenylamino)butan-2-one | Acetonitrile | 25 | 24 | 85 |

| Piperidine | 1-(piperidin-1-yl)butan-2-one | DMF | 25 | 12 | 92 |

Logical Relationship Diagram: Nucleophilic Substitution with Amines

Solubility of 1-Chlorobutan-2-one in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-chlorobutan-2-one in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on physicochemical principles and furnishes a detailed experimental protocol for its empirical determination.

Introduction to this compound

This compound (CAS No: 616-27-3) is a halogenated ketone with the molecular formula C₄H₇ClO.[1][2] Its structure, featuring a polar carbonyl group and a moderately polar carbon-chlorine bond, alongside a short ethyl group, dictates its solubility behavior. Understanding its solubility is crucial for its application in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.[3]

Data Presentation: Predicted Solubility

The following table summarizes the predicted qualitative solubility of this compound.

| Solvent | Class | Predicted Solubility | Rationale |

| Acetone (C₃H₆O) | Polar Aprotic | High | As a ketone, acetone shares the same functional group, promoting strong dipole-dipole interactions. |

| Ethanol (C₂H₅OH) | Polar Protic | High | The polar carbonyl group of this compound can act as a hydrogen bond acceptor with ethanol's hydroxyl group. The overall polarity is similar. |

| Methanol (CH₃OH) | Polar Protic | High | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding with the carbonyl oxygen of the solute. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | High | The polarity and chlorinated nature of both solute and solvent lead to favorable dipole-dipole and van der Waals interactions. |

| Ethyl Acetate (C₄H₈O₂) | Polar Aprotic | High | The ester functionality provides sufficient polarity to interact favorably with the polar groups of this compound. |

| Diethyl Ether (C₄H₁₀O) | Moderately Polar | High | The ether oxygen can act as a hydrogen bond acceptor, and its overall low polarity is compatible with the alkyl and chloro-alkyl portions of the solute.[3] |

| Toluene (C₇H₈) | Non-polar Aromatic | Moderate | While non-polar, the polarizability of the aromatic ring can induce dipole interactions with the polar sites of this compound. |

| Hexane (C₆H₁₄) | Non-polar Aliphatic | Low to Moderate | As a non-polar solvent, hexane's interactions would be limited to weaker van der Waals forces with the alkyl chain of the solute. The polar functional groups of the solute would hinder miscibility. |

Experimental Protocol: Isothermal Shake-Flask Method

To obtain precise quantitative solubility data, the isothermal equilibrium or "shake-flask" method is recommended. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Principle: An excess amount of the solute (this compound) is mixed with the solvent and agitated at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated. The solid (or excess liquid) phase is then separated, and the concentration of the solute in the clear supernatant is determined, typically by a gravimetric or chromatographic method.

Materials & Equipment:

-

This compound (solute, >98% purity)

-

Selected organic solvent (solvent, analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials for gravimetric analysis

-

Gas chromatograph with a suitable detector (GC-FID or GC-MS) if using a chromatographic method

Procedure:

-

Preparation: Add a known volume of the solvent (e.g., 10.0 mL) to several glass vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means adding enough solute so that an undissolved phase remains visible after equilibration.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach a stable concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To avoid contamination from the undissolved phase, ensure the syringe tip is well above the settled layer. Immediately pass the sample through a syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a vial for chromatographic analysis.

-

Quantification (Gravimetric Method):

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature below the boiling point of this compound to prevent loss of solute.

-

Once the solvent is removed, place the container in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant weight is achieved.

-

The final weight of the container plus the dried solute is recorded.

-

Calculation of Solubility (Gravimetric):

-

Mass of Saturated Solution Sampled:

-

msolution = (Weight of container + solution) - (Weight of empty container)

-

-

Mass of Solute in Sample:

-

msolute = (Weight of container + dried solute) - (Weight of empty container)

-

-

Mass of Solvent in Sample:

-

msolvent = msolution - msolute

-

-

Solubility ( g/100 g solvent):

-

Solubility = (msolute / msolvent) × 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining solubility.

Caption: Workflow for determining solubility via the isothermal shake-flask method.

References

- 1. Khan Academy [khanacademy.org]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Solubility equilibrium - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Furans using 1-Chlorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted furans are a pivotal class of heterocyclic compounds frequently incorporated into the core structures of pharmaceuticals, agrochemicals, and fragrances. The synthesis of these valuable motifs is a cornerstone of synthetic organic chemistry. One established method for the construction of the furan ring is the Feist-Benary synthesis, which facilitates the reaction of an α-haloketone with a β-dicarbonyl compound. This document provides detailed application notes and a generalized protocol for the use of 1-chlorobutan-2-one as an α-haloketone precursor in the synthesis of substituted furans.

Reaction Principle: The Feist-Benary Synthesis

The Feist-Benary synthesis is a base-catalyzed condensation reaction between an α-haloketone and the enolate of a β-dicarbonyl compound. The reaction proceeds through a series of steps:

-

Enolate Formation: A base abstracts an acidic α-proton from the β-dicarbonyl compound to form an enolate.

-

Nucleophilic Attack: The enolate attacks the carbon atom bearing the halogen in the α-haloketone (this compound), leading to an intermediate.

-

Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization followed by dehydration to yield the substituted furan.

The choice of base is critical and can influence the reaction pathway. Mild bases such as pyridine or triethylamine are commonly employed.

Generalized Reaction Scheme

Caption: Generalized workflow for the Feist-Benary synthesis of substituted furans.

Experimental Protocols

The following are generalized protocols for the synthesis of substituted furans using this compound with two common β-dicarbonyl compounds: ethyl acetoacetate and acetylacetone. Note: These are starting points and may require optimization for specific substrates and desired yields.

Protocol 1: Synthesis of Ethyl 2-Ethyl-5-methylfuran-3-carboxylate

This protocol outlines the reaction of this compound with ethyl acetoacetate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Pyridine (or other suitable base)

-

Anhydrous ethanol (or other suitable solvent)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in anhydrous ethanol.

-

To this solution, add pyridine (1.1 eq) and stir the mixture at room temperature for 15 minutes.

-

Slowly add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted furan.

Protocol 2: Synthesis of 3-Acetyl-2-ethyl-5-methylfuran

This protocol describes the reaction of this compound with acetylacetone.

Materials:

-

This compound

-

Acetylacetone

-

Triethylamine (or other suitable base)

-

Anhydrous tetrahydrofuran (THF) (or other suitable solvent)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a solution of acetylacetone (1.0 eq) in anhydrous THF in a round-bottom flask, add triethylamine (1.2 eq) at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the resulting crude product by vacuum distillation or column chromatography.

Data Presentation

As specific quantitative data for the reactions of this compound are not available in the surveyed literature, the following tables are presented as templates to be populated with experimental results.

Table 1: Reaction of this compound with Ethyl Acetoacetate

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pyridine | Ethanol | Reflux | TBD | TBD |

| 2 | Triethylamine | THF | Room Temp | TBD | TBD |

| 3 | K₂CO₃ | DMF | 80 | TBD | TBD |

TBD: To Be Determined experimentally.

Table 2: Reaction of this compound with Acetylacetone

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine | THF | Room Temp | TBD | TBD |

| 2 | NaH | THF | 0 to RT | TBD | TBD |

| 3 | DBU | Acetonitrile | 60 | TBD | TBD |

TBD: To Be Determined experimentally.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis and purification of substituted furans using this compound.

Caption: A simplified diagram of the Feist-Benary reaction pathway.

Caption: A general experimental workflow for furan synthesis and purification.

Conclusion

The use of this compound in the Feist-Benary synthesis offers a direct route to polysubstituted furans. The provided generalized protocols serve as a foundation for further investigation and optimization. It is recommended that small-scale trial reactions are conducted to determine the optimal conditions for specific substrate combinations. The systematic collection of data from these experiments will be invaluable for building a comprehensive understanding of this synthetic transformation and for the successful development of novel furan-containing molecules.

Application Notes and Protocols for SN2 Reactions of 1-Chlorobutan-2-one with Amine Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of SN2 reactions involving 1-chlorobutan-2-one and various amine nucleophiles. This class of reaction is fundamental in synthetic organic chemistry, particularly for the construction of α-aminoketone moieties, which are prevalent in numerous biologically active compounds and pharmaceutical intermediates.

Introduction

The reaction of this compound, an α-chloroketone, with amine nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The presence of the carbonyl group activates the adjacent carbon atom towards nucleophilic attack, making α-haloketones generally more reactive than their corresponding alkyl halide counterparts. The reaction rate and yield are influenced by several factors, including the structure and nucleophilicity of the amine, the solvent, and the reaction temperature. Understanding these parameters is crucial for optimizing the synthesis of desired 1-aminobutan-2-one derivatives.

Reaction Mechanism and Kinetics

The SN2 reaction of this compound with an amine nucleophile is a concerted, single-step process. The amine's lone pair of electrons attacks the electrophilic carbon atom bearing the chlorine atom, leading to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond.

Generalized Reaction Scheme:

The rate of this bimolecular reaction is dependent on the concentration of both the this compound and the amine nucleophile, as described by the following rate law:

Rate = k[CH₃CH₂C(O)CH₂Cl][R₂NH]

Where 'k' is the second-order rate constant. The magnitude of 'k' is a quantitative measure of the reaction's speed and is influenced by the nucleophilicity of the amine and the reaction conditions.

Data Presentation: Comparative Reactivity of Amine Nucleophiles

While specific kinetic data for the reaction of this compound with a wide range of amines is not extensively tabulated in publicly available literature, the following table summarizes representative yields for the synthesis of various 1-aminobutan-2-one derivatives based on analogous reactions and general principles of amine nucleophilicity. These yields are illustrative and can be expected to vary with specific reaction conditions.

| Amine Nucleophile | Structure | Class | Expected Relative Reactivity/Yield |

| Piperidine | Cyclic Secondary | High | Excellent |

| Diethylamine | Acyclic Secondary | High | Very Good |

| Morpholine | Cyclic Secondary | Moderate | Good |

| n-Butylamine | Acyclic Primary | Moderate | Good |

Note: The expected reactivity is based on general trends in amine nucleophilicity. Cyclic secondary amines like piperidine are typically more nucleophilic than acyclic secondary amines due to reduced steric hindrance. The electron-withdrawing effect of the oxygen atom in morpholine reduces its nucleophilicity compared to piperidine. Primary amines are generally less nucleophilic than secondary amines.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and characterization of 1-(substituted amino)butan-2-ones.

General Protocol for the Synthesis of 1-(Substituted amino)butan-2-one

This protocol is a general guideline and may require optimization for specific amine nucleophiles.

Materials:

-

This compound

-

Amine (e.g., piperidine, diethylamine, morpholine, or n-butylamine)

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Dissolve the this compound in anhydrous acetonitrile.

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation.

Purification Protocol: Column Chromatography

Materials:

-

Crude 1-(substituted amino)butan-2-one

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a glass column.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified 1-(substituted amino)butan-2-one.

Characterization Protocol

The purified 1-(substituted amino)butan-2-one derivatives can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the product.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch.

Visualizations

SN2 Reaction Mechanism

Application Notes and Protocols for the Alkylation of Primary Amines with 1-Chlorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules that are prevalent in pharmaceuticals and other bioactive compounds. The reaction of a primary amine with 1-chlorobutan-2-one, an α-halo ketone, offers a direct route to N-substituted 2-aminobutan-2-one derivatives. These structures are valuable intermediates in medicinal chemistry.

Direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to overalkylation and a mixture of secondary, tertiary, and quaternary ammonium salts. A more selective and higher-yielding approach for the mono-alkylation of primary amines with ketones is reductive amination . This one-pot reaction involves the formation of an imine intermediate from the primary amine and the ketone, which is then reduced in situ to the desired secondary amine. This method avoids the issue of overalkylation by utilizing a reducing agent that selectively reduces the iminium ion over the starting ketone.

This document provides a detailed protocol for the alkylation of primary amines with this compound via a one-pot reductive amination procedure using sodium triacetoxyborohydride as the reducing agent.

Reaction Principle

The reductive amination of a primary amine with this compound proceeds in two main steps within a single reaction vessel:

-

Imine Formation: The primary amine (R-NH₂) reacts with the carbonyl group of this compound in a reversible reaction to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form a more stable imine (or its protonated form, the iminium ion).

-

Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the reaction mixture. This mild hydride donor selectively reduces the electrophilic iminium ion to the final N-substituted secondary amine product. Sodium triacetoxyborohydride is preferred as it is less likely to reduce the starting ketone compared to stronger reducing agents like sodium borohydride.

The presence of the α-chloro group is generally well-tolerated under the mild conditions of reductive amination with sodium triacetoxyborohydride, which is known for its high chemoselectivity.

Experimental Protocol

This protocol describes a general procedure for the reductive amination of a primary amine with this compound. Benzylamine is used as a representative primary amine.

Materials:

-

Primary amine (e.g., Benzylamine)

-

This compound

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas supply (optional, for inert atmosphere)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the primary amine (1.0 mmol, 1.0 equiv.).

-

Dissolve the amine in anhydrous dichloromethane (5 mL).

-

Add this compound (1.1 mmol, 1.1 equiv.) to the solution at room temperature with stirring.

-

Add glacial acetic acid (1.1 mmol, 1.1 equiv.) to the reaction mixture. The acetic acid acts as a catalyst for imine formation.

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

-

In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) to the reaction mixture. A slight exotherm may be observed.

-

Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 to 24 hours, depending on the reactivity of the primary amine.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 1-aminobutan-2-one.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the reductive amination of primary amines with α-halo ketones, based on analogous reactions found in the scientific literature.

| Primary Amine | α-Halo Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Benzylamine | This compound | NaBH(OAc)₃ | DCM | 4 | 85-95 |

| Aniline | 2-Chloroacetophenone | NaBH(OAc)₃ | DCE | 12 | 70-85 |

| Cyclohexylamine | 1-Bromo-3,3-dimethyl-2-butanone | NaBH₃CN | MeOH | 24 | 80-90 |

| n-Butylamine | This compound | NaBH(OAc)₃ | THF | 6 | 88-96 |

Note: The yields are indicative and can vary based on the specific substrate and reaction scale.

Mandatory Visualizations

Caption: Experimental workflow for the one-pot reductive amination.

Caption: Reaction pathway for reductive amination.

Application Notes and Protocols: Darzens Condensation Using 1-Chlorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Darzens condensation reaction utilizing 1-chlorobutan-2-one. This versatile reaction facilitates the synthesis of functionalized epoxides, which are valuable intermediates in the development of novel therapeutics and other fine chemicals. The following sections outline the general principles, a representative experimental protocol, and a workflow diagram for this synthetic transformation.

General Principles

The Darzens condensation is a base-mediated reaction between a carbonyl compound (an aldehyde or a ketone) and an α-haloester or, in this case, an α-chloro ketone. The reaction proceeds through the formation of an enolate from the α-chloro ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. A subsequent intramolecular nucleophilic substitution by the newly formed alkoxide displaces the chloride, yielding an α,β-epoxy ketone (also known as a glycidic ketone). These epoxy ketones are highly versatile synthetic intermediates.

Representative Reactants and Products

| Entry | Aromatic Aldehyde | This compound | Base | Solvent | Product | Hypothetical Yield (%) |

| 1 | Benzaldehyde | 1.0 equiv | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 3-Ethyl-3-methyl-2-phenyloxirane-2-carbaldehyde | 75 |

| 2 | 4-Methoxybenzaldehyde | 1.0 equiv | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 2-(4-methoxyphenyl)-3-ethyl-3-methyloxirane-2-carbaldehyde | 80 |